[(12-Methoxy-12-phenyldodecoxy)-diphenylmethyl]benzene
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Overview
Description
[(12-Methoxy-12-phenyldodecoxy)-diphenylmethyl]benzene is a complex organic compound characterized by its unique structure, which includes a methoxy group, a phenyl group, and a dodecoxy chain attached to a diphenylmethyl benzene core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(12-Methoxy-12-phenyldodecoxy)-diphenylmethyl]benzene typically involves multiple steps, starting with the preparation of the dodecoxy chain and its subsequent attachment to the diphenylmethyl benzene core. The methoxy group is introduced through methylation reactions, often using reagents like methyl iodide in the presence of a base such as potassium carbonate .
Industrial Production Methods
Industrial production of this compound may involve large-scale methylation and alkylation processes, utilizing continuous flow reactors to ensure efficient and consistent production. The reaction conditions are optimized to achieve high yields and purity, often involving catalysts to accelerate the reactions .
Chemical Reactions Analysis
Types of Reactions
[(12-Methoxy-12-phenyldodecoxy)-diphenylmethyl]benzene undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.
Reduction: The phenyl groups can be reduced under specific conditions to form cyclohexyl derivatives.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzene rings, introducing different substituents.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon.
Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a Lewis acid catalyst.
Major Products
The major products formed from these reactions include various substituted benzene derivatives, cyclohexyl compounds, and methoxy-substituted aldehydes or acids .
Scientific Research Applications
[(12-Methoxy-12-phenyldodecoxy)-diphenylmethyl]benzene has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which [(12-Methoxy-12-phenyldodecoxy)-diphenylmethyl]benzene exerts its effects involves its interaction with specific molecular targets. The methoxy group can participate in hydrogen bonding, while the phenyl groups can engage in π-π interactions with aromatic residues in proteins. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Anisole: Contains a methoxy group attached to a benzene ring.
Diphenylmethane: Lacks the methoxy and dodecoxy groups but has a similar diphenylmethyl structure.
Benzyl Ether: Contains an ether linkage similar to the dodecoxy chain.
Uniqueness
[(12-Methoxy-12-phenyldodecoxy)-diphenylmethyl]benzene is unique due to its combination of a long dodecoxy chain, methoxy group, and diphenylmethyl core. This structure imparts distinct physical and chemical properties, making it valuable for specific applications in research and industry .
Properties
CAS No. |
920753-85-1 |
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Molecular Formula |
C38H46O2 |
Molecular Weight |
534.8 g/mol |
IUPAC Name |
[(12-methoxy-12-phenyldodecoxy)-diphenylmethyl]benzene |
InChI |
InChI=1S/C38H46O2/c1-39-37(33-23-13-9-14-24-33)31-21-7-5-3-2-4-6-8-22-32-40-38(34-25-15-10-16-26-34,35-27-17-11-18-28-35)36-29-19-12-20-30-36/h9-20,23-30,37H,2-8,21-22,31-32H2,1H3 |
InChI Key |
CJQGWELXGGBWCD-UHFFFAOYSA-N |
Canonical SMILES |
COC(CCCCCCCCCCCOC(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
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